

VH032 Thiol for Targeted Protein Degradation: A Technical Guide

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Compound of Interest

Compound Name: VH032 thiol

Cat. No.: B15543019

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Abstract: The field of targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest. A critical component of any PROTAC is its E3 ligase-recruiting ligand. This technical guide provides an in-depth overview of **VH032 thiol**, a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, designed for its incorporation into PROTACs. We will cover its mechanism of action, present key quantitative data, detail relevant experimental protocols, and illustrate core concepts with diagrams for researchers, scientists, and drug development professionals.

Core Moiety: VH032 Thiol

VH032 thiol is a high-affinity, functionalized small molecule ligand designed to recruit the von Hippel-Lindau (VHL) protein, which is the substrate-recognition component of the CRL2VHL E3 ubiquitin ligase complex.^[1] The defining feature of **VH032 thiol** is the incorporation of a thiol (-SH) group, which serves as a versatile chemical handle. This functionality allows for straightforward conjugation to a linker element, which is then connected to a ligand for a specific protein of interest (POI), thereby forming a PROTAC.^[2]

The parent molecule, VH032, is a potent inhibitor of the VHL/HIF-1 α interaction.^{[3][4]} The thiol derivative retains the core binding scaffold necessary for high-affinity VHL engagement while providing a specific point for chemical modification.^[1]

Table 1: Chemical and Physical Properties of **VH032 Thiol**

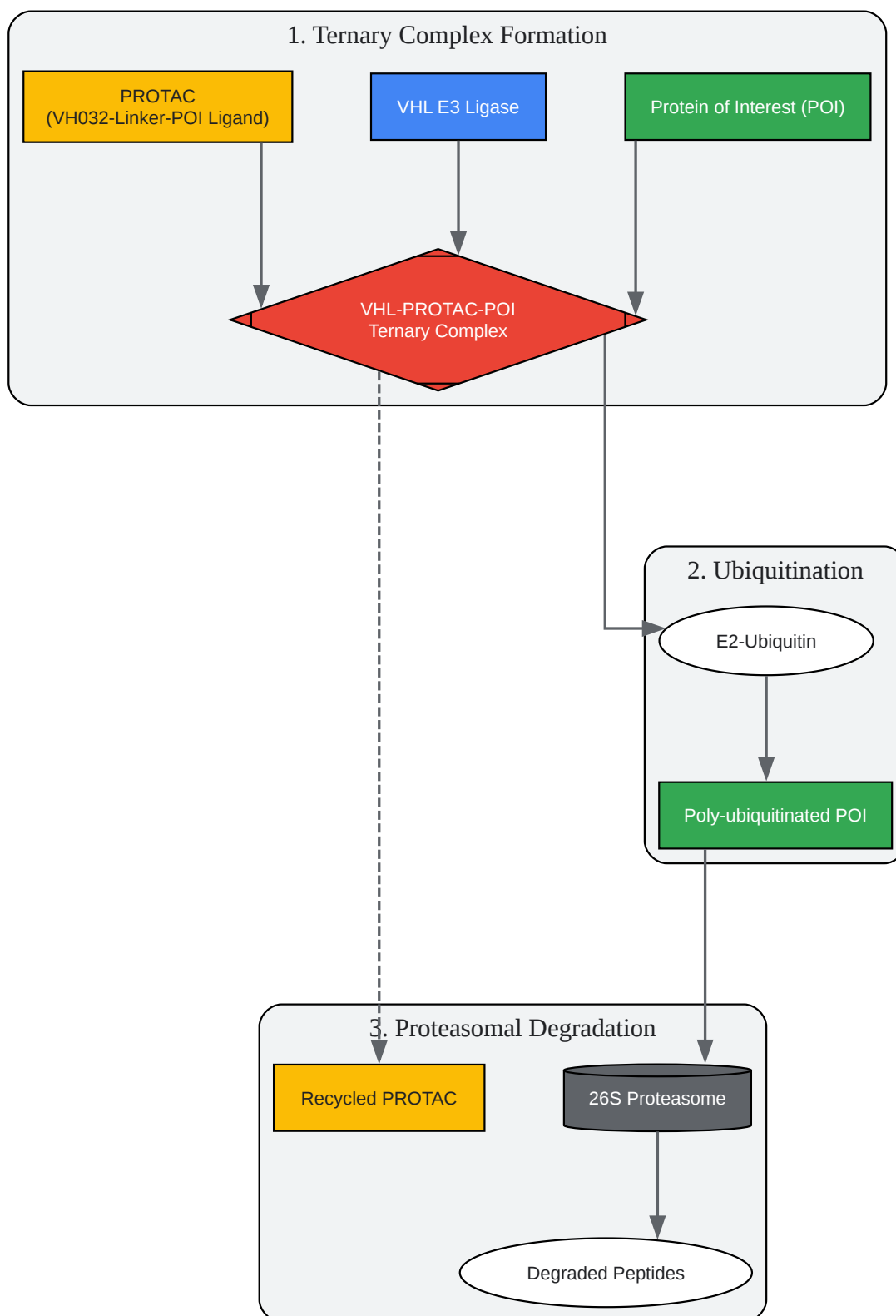
Property	Value	Reference(s)
Chemical Name	(2S,4R)-1-((R)-2-Acetamido-3-mercapto-3-methylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide	
Molecular Formula	C ₂₃ H ₃₀ N ₄ O ₄ S ₂	
Molecular Weight	490.64 g/mol	
CAS Number	2098836-54-3	

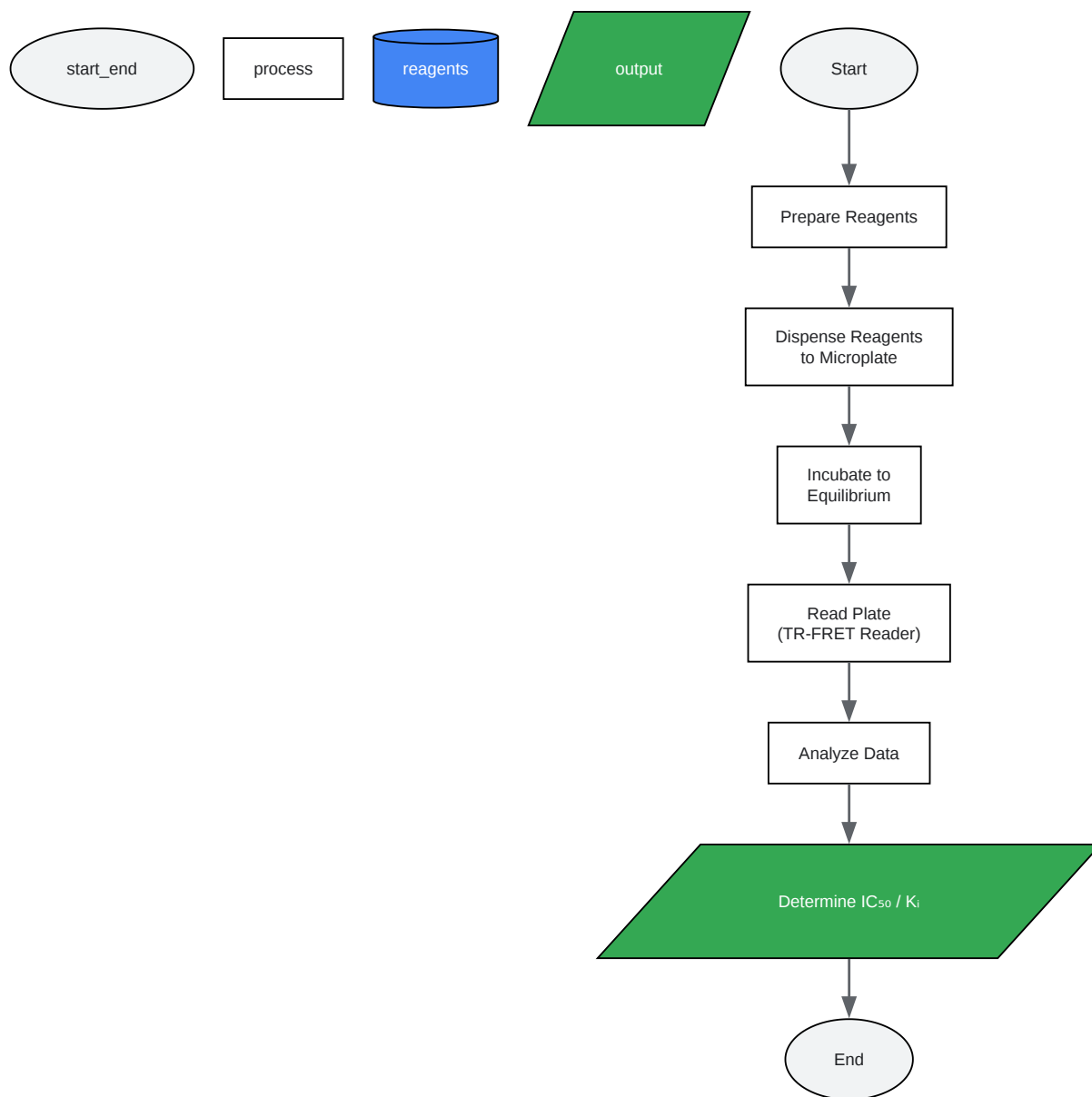
Mechanism of Action: PROTAC-Mediated Degradation

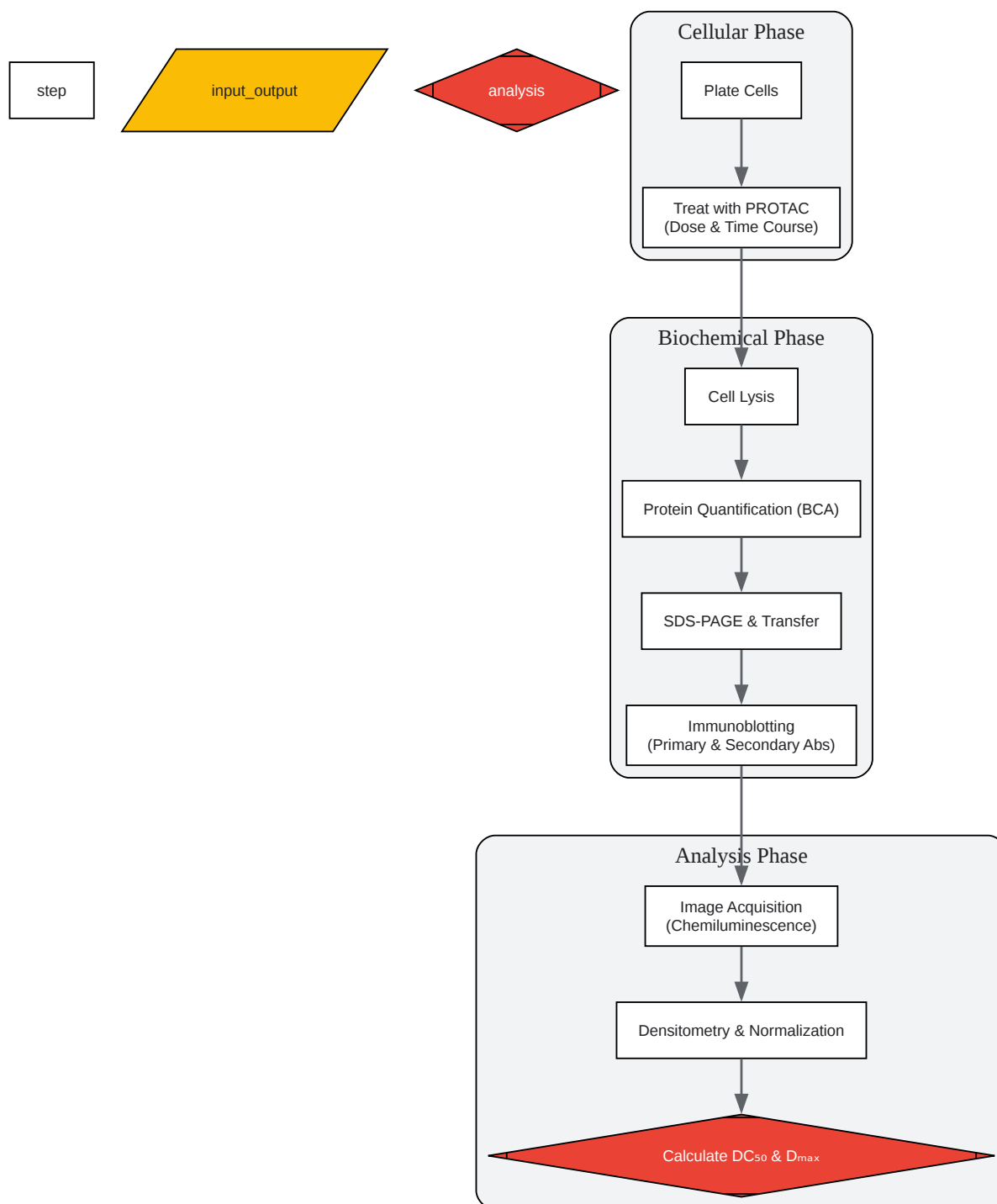
PROTACs utilizing a **VH032 thiol**-derived moiety function by hijacking the CRL2VHL E3 ligase to induce the ubiquitination and subsequent degradation of a target protein. The process is catalytic and follows a series of defined steps:

- **Ternary Complex Formation:** The PROTAC molecule, comprising the VH032 moiety, a linker, and a POI-binding ligand, simultaneously binds to both the VHL E3 ligase and the target protein. This brings the two proteins into close proximity, forming a key ternary complex (VHL-PROTAC-POI).^{[1][5]} The stability and conformation of this complex are critical for degradation efficacy.^[6]
- **Ubiquitination:** Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-charged E2 conjugating enzyme to surface-exposed lysine residues on the POI.^[1] This process is repeated to form a polyubiquitin chain.
- **Proteasomal Recognition and Degradation:** The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary protein degradation machinery.^[1] The

proteasome unfolds and degrades the tagged POI into small peptides, while the PROTAC molecule is released and can engage in further catalytic cycles.







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